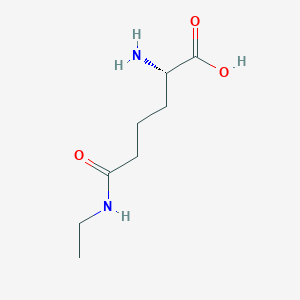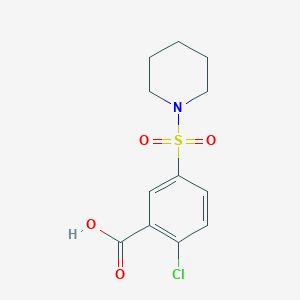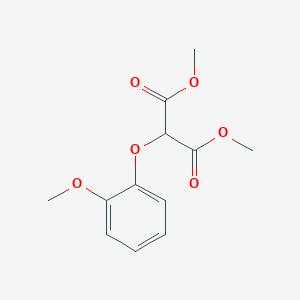
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid, commonly known as L-homoserine lactone (HSL), is a small signaling molecule that plays a significant role in bacterial communication. HSL is synthesized by a wide range of Gram-negative bacteria, and it regulates the expression of numerous genes involved in bacterial virulence, biofilm formation, and antibiotic resistance.
Mécanisme D'action
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid functions as a quorum sensing molecule, meaning that it regulates gene expression in response to bacterial density. When (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid concentrations reach a critical threshold, it binds to a transcriptional regulator protein, activating the expression of target genes.
Effets Biochimiques Et Physiologiques
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to regulate a wide range of bacterial behaviors, including biofilm formation, antibiotic resistance, and virulence factor expression. Additionally, (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to play a role in interspecies communication, allowing for complex interactions between different bacterial species.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a research tool has numerous advantages, including its ability to regulate gene expression in a precise and reversible manner. However, the use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid in lab experiments can be limited by its potential for non-specific effects and its dependence on bacterial density.
Orientations Futures
Future research on (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid is likely to focus on the development of new strategies for disrupting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in bacterial infections, as well as the identification of new (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes and pathways. Additionally, there is growing interest in the potential use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a therapeutic agent for a range of bacterial infections.
Méthodes De Synthèse
The synthesis of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid involves the condensation of L-homoserine and an acyl-CoA substrate by the enzyme LuxI. The resulting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid molecule is then released into the extracellular environment, where it can interact with other bacteria.
Applications De Recherche Scientifique
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been extensively studied for its role in bacterial communication and its potential as a therapeutic target for bacterial infections. Researchers have identified numerous (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes involved in bacterial pathogenesis and have developed strategies to disrupt (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in order to inhibit bacterial virulence.
Propriétés
Numéro CAS |
108589-72-6 |
|---|---|
Nom du produit |
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-10-7(11)5-3-4-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
Clé InChI |
ZMXHNPBUQVXPDM-LURJTMIESA-N |
SMILES isomérique |
CCNC(=O)CCC[C@@H](C(=O)O)N |
SMILES |
CCNC(=O)CCCC(C(=O)O)N |
SMILES canonique |
CCNC(=O)CCCC(C(=O)O)N |
Synonymes |
2-amino-5-(N-ethylcarboxyamido)pentanoic acid AEPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















